

"Sorbic acid, 5-formyl-2-hydroxy-" analytical standards and reference materials

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Compound of Interest

Compound Name: Sorbic acid, 5-formyl-2-hydroxy-

Cat. No.: B12776469

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Application Notes and Protocols: 5-Formyl-2-furancarboxylic Acid

A Note on the Requested Compound: Initial searches for "**Sorbic acid, 5-formyl-2-hydroxy-**" did not yield any results for a compound with this specific name in publicly available chemical databases and scientific literature. It is highly probable that this name is incorrect or refers to a non-existent or exceptionally rare compound.

This document provides detailed application notes and protocols for a closely related and well-documented compound, 5-Formyl-2-furancarboxylic acid, which is a significant compound in organic synthesis and biomass valorization.

Analytical Standards & Reference Materials

5-Formyl-2-furancarboxylic acid (also known as 5-formyl-2-furoic acid) is available from several chemical suppliers as an analytical standard and reference material. It is essential for the accurate quantification and identification of this compound in various matrices.

Table 1: Specifications of 5-Formyl-2-furancarboxylic Acid Reference Material

Parameter	Specification	Source(s)
Synonyms	5-Formyl-2-furoic acid, Furfural-5-carboxylic acid	[1][2]
CAS Number	13529-17-4	[1]
Molecular Formula	C ₆ H ₄ O ₄	[1][3]
Molecular Weight	140.09 g/mol	[1][3]
Purity	≥ 98% (Assay by titration)	[1][4]
Appearance	White to yellow to orange crystalline powder/solid	[1][5]
Melting Point	206 - 212 °C	[1]
Solubility	Slightly soluble in DMSO and Methanol	[5]
Storage Conditions	Store in freezer, under -20°C in an inert atmosphere	[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common method for the analysis of 5-formyl-2-furancarboxylic acid, particularly in the context of monitoring the oxidation of 5-hydroxymethylfurfural (HMF).

Protocol:

- Sample Preparation:
 - Dissolve the sample containing 5-formyl-2-furancarboxylic acid in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol).
 - Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

- Prepare a series of calibration standards of the 5-formyl-2-furancarboxylic acid reference material with known concentrations.
- Instrumentation and Conditions:
 - A standard reverse-phase HPLC system with a UV detector is suitable.
 - The specific conditions can be adapted based on the sample matrix and desired separation.

Table 2: Example HPLC Method Parameters

Parameter	Condition 1	Condition 2	Source(s)
Column	Reverse-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm)	Reverse-phase C18	[6]
Mobile Phase	Gradient of acetonitrile in 20 mM KH ₂ PO ₄ (pH 6.0)	Isocratic mixture of acetonitrile, water, and phosphoric acid (e.g., 5/95 MeCN/H ₂ O with 0.1% H ₃ PO ₄)	[6][7]
Flow Rate	1.0 mL/min	1.0 mL/min	[6][7]
Column Temperature	25 °C	Ambient	[6]
Detection	UV at 275 nm or 210 nm	UV at 275 nm or 210 nm	[7]
Injection Volume	10 - 20 µL	10 - 20 µL	

- Data Analysis:
 - Identify the peak corresponding to 5-formyl-2-furancarboxylic acid by comparing the retention time with that of the analytical standard.
 - Construct a calibration curve by plotting the peak area of the standards against their concentration.

- Quantify the amount of 5-formyl-2-furancarboxylic acid in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

^1H NMR spectroscopy is used to confirm the chemical structure of 5-formyl-2-furancarboxylic acid.

Protocol:

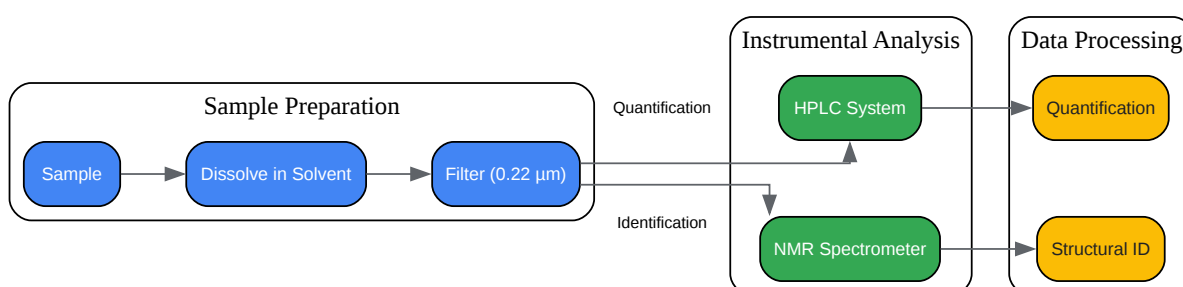
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - Transfer the solution to an NMR tube.
- Instrumentation:
 - A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition and Interpretation:
 - Acquire the ^1H NMR spectrum.
 - The expected chemical shifts (δ) in DMSO- d_6 are approximately:
 - ~13.35 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).
 - ~8.31 ppm and ~8.04 ppm: Doublets corresponding to the protons on the furan ring.
 - ~7.44 ppm and ~7.37 ppm: Doublets corresponding to the protons on the furan ring.
 - The aldehyde proton (CHO) signal is also expected.^[8]
 - The exact peak positions and multiplicities can confirm the structure of the compound.^[9]

Applications and Logical Pathways

5-Formyl-2-furancarboxylic acid is a key intermediate in the chemical industry, particularly in the conversion of biomass-derived platform chemicals into valuable products.

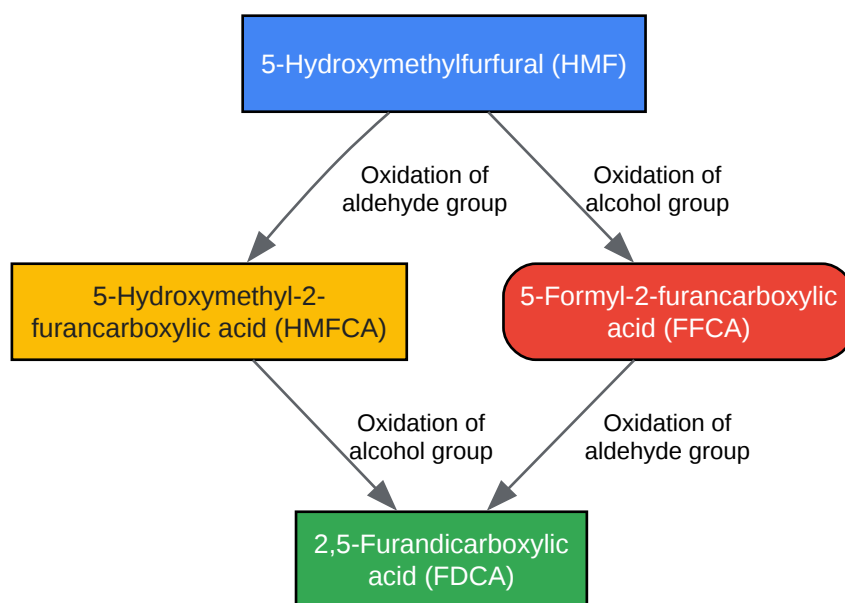
- **Organic Synthesis:** It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers.[1] Its aldehyde and carboxylic acid functional groups allow for a wide range of chemical modifications.[1]
- **Biomass Valorization:** It is a crucial intermediate in the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from carbohydrates, to 2,5-furandicarboxylic acid (FDCA).[10][11] FDCA is a renewable monomer used to produce bio-based polymers like polyethylene furanoate (PEF).

Diagrams



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Caption: General analytical workflow for 5-formyl-2-furancarboxylic acid.



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Caption: Oxidation pathways from HMF to FDCA, highlighting FFCA as a key intermediate.

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